Butafenacil

Description

This compound is under investigation in clinical trial NCT03760328 (Effect of Upper Airway Stimulation in Patients With Obstructive Sleep Apnea).

This compound is a herbicide belonging to the pyrimidindione chemical class. This compound is intended for use as a cotton defoliant. Subchronic toxicity caused by this compound is characterized primarily by hematological effects such as, decreased hemoglobin, hematocrit, mean corpuscular hemoglobin (MCH), and mean corpuscular volume (MCV), and increased red cell volume.

structure in first source

Properties

IUPAC Name |

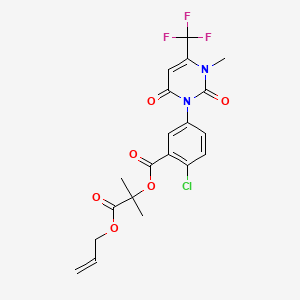

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9-10H,1,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDYYFXHPAIBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034365 | |

| Record name | Butafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134605-64-4 | |

| Record name | Butafenacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134605-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butafenacil [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134605644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butafenacil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(allyloxy)-2-methyl-1-oxopropan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAFENACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z141CCP2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Butafenacil on Protoporphyrinogen Oxidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which the herbicide butafenacil inhibits protoporphyrinogen oxidase (PPOX), a critical enzyme in the heme and chlorophyll biosynthesis pathways. This document details the quantitative aspects of this inhibition, outlines relevant experimental protocols, and visualizes the biochemical pathways and inhibitory interactions.

Introduction to this compound and Protoporphyrinogen Oxidase

This compound is a pyrimidinedione herbicide that exerts its phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPOX; EC 1.3.3.4).[1][2] PPOX catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), the final common step in the biosynthesis of both heme in animals and chlorophyll in plants.[3][4] Inhibition of PPOX disrupts this essential pathway, leading to the accumulation of Protogen IX. This accumulated substrate then leaks from the chloroplast or mitochondria into the cytoplasm, where it is rapidly oxidized to Proto IX by non-enzymatic processes. Proto IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), primarily singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, cell death, which manifests as chlorosis and necrosis in plants.

Quantitative Analysis of this compound Inhibition

| Enzyme Source | Inhibitor | IC50 (nM) | Reference |

| Recombinant PPO from Amaranthus tuberculatus (amaranth) | This compound | 22 - 28 | |

| Recombinant PPO from Glycine max (soybean) | This compound | 22 - 28 | |

| Recombinant PPO from Arabidopsis thaliana (arabidopsis) | This compound | 22 - 28 | |

| Recombinant PPO from Brassica napus (rapeseed) | This compound | 22 - 28 | |

| Human Protoporphyrinogen Oxidase (hPPO) | This compound | Determined, but specific value not cited in abstract |

Mechanism of Inhibition: A Competitive Interaction

While specific kinetic studies detailing the inhibition mechanism of this compound are limited in the public domain, the prevailing understanding for PPOX inhibitors, particularly those in the diphenyl ether class, is a competitive mode of inhibition with respect to the substrate, protoporphyrinogen IX. It is widely accepted that most, if not all, commercial PPOX inhibitors act as competitive inhibitors, mimicking a portion of the Protogen IX substrate and binding to the active site of the enzyme. This binding event physically blocks the entry of the natural substrate, thereby halting the catalytic cycle.

The following diagram illustrates the competitive inhibition of PPOX by this compound.

Caption: Competitive inhibition of PPOX by this compound.

The Protoporphyrinogen Oxidase Biochemical Pathway and Point of Inhibition

The inhibition of PPOX by this compound has significant downstream consequences. The following diagram outlines the porphyrin biosynthesis pathway and highlights the specific step blocked by this compound, leading to the accumulation of protoporphyrinogen IX and the subsequent generation of phototoxic protoporphyrin IX.

Caption: The porphyrin pathway and this compound's point of inhibition.

Experimental Protocols

In Vitro Protoporphyrinogen Oxidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from methodologies used for determining the IC50 values of PPOX inhibitors.

Materials:

-

Recombinant or purified PPOX enzyme

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Protoporphyrinogen IX (Protogen IX) substrate

-

Assay Buffer: 100 mM Potassium Phosphate (KH2PO4), 0.03% (v/v) Tween 80, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 7.2

-

384-well black microplates

-

Fluorescence plate reader (Excitation: ~405 nm, Emission: ~630 nm)

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. The final concentration in the assay should typically range from 0.1 nM to 100 µM.

-

In a 384-well plate, add 14 µL of the PPOX enzyme solution (final concentration, e.g., 4 nM) to each well.

-

Add 1 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding 7 µL of 10 µM Protogen IX to each well.

-

Immediately measure the increase in fluorescence over time using a plate reader at the specified wavelengths. The fluorescence is directly proportional to the amount of Proto IX produced.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow for PPOX Inhibition Analysis

The following diagram illustrates a typical workflow for the analysis of PPOX inhibition by a compound like this compound.

Caption: A generalized experimental workflow for PPOX inhibition studies.

Conclusion

This compound is a potent, competitive inhibitor of protoporphyrinogen oxidase. Its mechanism of action involves the direct binding to the enzyme's active site, leading to the accumulation of the substrate, protoporphyrinogen IX. This accumulation and subsequent non-enzymatic conversion to the phototoxic protoporphyrin IX is the primary driver of its herbicidal activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working on the development of novel PPOX inhibitors and for those studying the broader implications of disrupting the porphyrin biosynthesis pathway. Further research to determine the precise Ki value and a detailed kinetic analysis of this compound's interaction with PPOX from various species would provide an even deeper understanding of its inhibitory mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: A positive control for identifying anemia- and variegate porphyria-inducing chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A positive control for identifying anemia- and variegate porphyria-inducing chemicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Butafenacil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pure butafenacil. The information is presented to support research, development, and quality control activities involving this herbicidal compound. All quantitative data are summarized in structured tables for ease of reference, and detailed methodologies for key experimental determinations are provided.

Chemical Identity and Structure

This compound is a synthetic organic compound belonging to the pyrimidinedione class of chemicals. It is primarily used as a herbicide for the control of broadleaf and some grass weeds.[1]

| Identifier | Value |

| IUPAC Name | 1-(Allyloxy)-2-methyl-1-oxo-2-propanyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]benzoate[1] |

| CAS Number | 134605-64-4[1] |

| Synonyms | CGA 276854, Fluobutracil, INSPIRE[2] |

| Molecular Formula | C₂₀H₁₈ClF₃N₂O₆[2] |

| Molecular Weight | 474.82 g/mol |

| Chemical Structure | The chemical structure of this compound consists of a pyrimidinedione ring system linked to a substituted benzoic acid ester. |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, behavior, and formulation development.

| Property | Value |

| Physical State | White, fine powder |

| Odor | Slight to odorless |

| Melting Point | 113.0 to 113.6 °C |

| Boiling Point | Decomposes at approximately 293 °C |

| Density | 1.37 g/cm³ at 20 °C |

| Water Solubility | 10 mg/L at 25 °C |

| Vapor Pressure | 7.4 x 10⁻⁹ Pa at 25 °C (extrapolated) |

| Octanol-Water Partition Coefficient (log Kₒw) | 3.19 at 25 °C |

| UV-Vis Absorption | λₘₐₓ = 272.0 nm (in aqueous solution) |

Chemical Stability and Reactivity

-

Hydrolysis: this compound is subject to hydrolysis, particularly the ester linkages. The rate of hydrolysis is dependent on pH and temperature.

-

Photolysis: Aqueous photolysis of this compound is relatively slow. The estimated half-life in the atmosphere due to hydroxyl radical oxidation is 3-4.5 hours.

-

Thermal Decomposition: this compound undergoes thermal decomposition at temperatures around 293 °C.

Experimental Protocols

The determination of the physicochemical properties of this compound is guided by internationally recognized protocols to ensure data quality and comparability. The following are summaries of standard methodologies.

Melting Point Determination

-

Principle: The melting point is determined as the temperature at which the substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.

-

Methodology (Capillary Method - OECD TG 102):

-

A small, finely powdered sample of pure this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated heating apparatus (e.g., a Mel-Temp or Thiele tube).

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

-

Water Solubility Determination

-

Principle: The water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature.

-

Methodology (Column Elution Method - OECD TG 105):

-

A solid support material (e.g., glass beads or silica) is coated with an excess of this compound.

-

The coated support is packed into a microcolumn.

-

Water is passed through the column at a slow, constant flow rate.

-

Fractions of the eluate are collected and the concentration of this compound is determined using a suitable analytical method (e.g., HPLC-UV).

-

The solubility is determined from the plateau of the concentration curve, where the concentration of consecutive fractions is constant.

-

Octanol-Water Partition Coefficient (log Kₒw) Determination

-

Principle: The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is determined by its distribution between n-octanol and water at equilibrium.

-

Methodology (HPLC Method - OECD TG 117):

-

A high-performance liquid chromatography (HPLC) system with a reverse-phase column (e.g., C18) is used.

-

A series of reference compounds with known log Kₒw values are injected to create a calibration curve by plotting their retention times against their log Kₒw values.

-

A solution of this compound is injected under the same chromatographic conditions.

-

The retention time of this compound is measured, and its log Kₒw is determined by interpolation from the calibration curve.

-

Synthesis Pathway

The synthesis of this compound, as described in patent literature from Ciba-Geigy, involves a key step of reacting a phenyl isocyanate with an amine. This is followed by a cyclization reaction to form the pyrimidinedione ring and subsequent chemical transformations to yield the final product.

Caption: General synthetic pathway for this compound.

Mechanism of Action

This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), which is essential in the biosynthesis of both chlorophyll in plants and heme in animals.

Caption: Mechanism of action of this compound as a PPO inhibitor.

References

Butafenacil as a pyrimidinedione herbicide explained

An In-Depth Technical Guide to Butafenacil: A Pyrimidinedione Herbicide For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a post-emergence herbicide belonging to the pyrimidinedione class of chemistry.[1] It provides broad-spectrum control of numerous broadleaf and some grass weeds.[1][2] Developed by Syngenta and introduced around the year 2000, it is known for its rapid knockdown activity.[3][4] this compound's mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the biosynthetic pathway of both chlorophyll in plants and heme in animals. Its herbicidal activity is characterized by rapid chlorosis and necrosis of plant tissue upon contact. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, toxicological profile, and key experimental methodologies.

Chemical and Physical Properties

This compound is a white, fine powder with a slight to odorless scent. Its chemical and physical characteristics are essential for understanding its environmental fate, formulation, and biological interactions.

| Property | Value | Reference |

| IUPAC Name | 1-(Allyloxy)-2-methyl-1-oxo-2-propanyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]benzoate | |

| CAS Number | 134605-64-4 | |

| Molecular Formula | C₂₀H₁₈ClF₃N₂O₆ | |

| Molar Mass | 474.82 g·mol⁻¹ | |

| Physical State | Fine white powder | |

| Melting Point | 113.0 to 113.6 °C | |

| Boiling Point | Decomposes at ~293 °C | |

| Density | 1.37 g/cm³ (at 20 °C) | |

| Vapor Pressure | 7.4 x 10⁻⁹ Pa (at 25 °C) | |

| Water Solubility | 10 mg/L (at 25 °C) | |

| Partition Coefficient (log KOW) | 3.19 - 3.2 (at 25 °C) |

Mechanism of Action

This compound is classified as a Group 14 (WSSA) or Group G/E (HRAC) herbicide. Its primary target is the enzyme protoporphyrinogen IX oxidase (PPO or Protox), which catalyzes the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX) in the tetrapyrrole biosynthesis pathway.

In plants, this pathway is crucial for the synthesis of both chlorophyll and heme. By inhibiting PPO in the chloroplasts, this compound causes the accumulation of its substrate, protoporphyrinogen IX. This excess substrate leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized by non-enzymatic processes into protoporphyrin IX.

Protoporphyrin IX is a highly potent photosensitizing molecule. In the presence of light and oxygen, it generates singlet oxygen (¹O₂), a reactive oxygen species (ROS). This ROS rapidly initiates lipid peroxidation, leading to the destruction of cell membranes, loss of membrane integrity, and ultimately, rapid cell death. The visible symptoms on plants are contact-induced chlorosis and necrosis, which can appear within hours of application.

In animals, the same enzyme (PPOX) is inhibited, blocking the production of heme, a key component of hemoglobin. This can lead to the accumulation of porphyrin precursors and result in hematological effects.

Toxicological Profile

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary toxicological concerns arise from repeated exposure, which can lead to hematological and organ-specific effects, consistent with its mechanism of action in animals. It is not considered to be mutagenic, carcinogenic, or a reproductive or developmental toxicant.

| Endpoint | Species | Value / Result | Reference |

| Acute Oral LD₅₀ | Rat | >5000 mg/kg | |

| Acute Dermal LD₅₀ | Rat | >2000 mg/kg | |

| Acute Inhalation LC₅₀ | Rat | >5.1 mg/L (4 h) | |

| Skin Irritation | Rabbit | Not an irritant | |

| Eye Irritation | Rabbit | Slight irritant | |

| Skin Sensitization | Guinea Pig | Not a sensitizer | |

| Carcinogenicity | Rat, Mouse | Not likely to be carcinogenic to humans | |

| Mutagenicity | In vitro/vivo | No evidence of mutagenicity | |

| Reproductive/Developmental Toxicity | Rat, Rabbit | No reproductive or developmental toxicity observed | |

| Acceptable Daily Intake (ADI) | Human | 0.004 mg/kg/day | |

| No-Observed-Adverse-Effect-Level (NOAEL) | (Chronic) | 0.36 mg/kg/day | |

| Lowest-Observed-Adverse-Effect-Level (LOAEL) | 90-day Rat study | 62.3 mg/kg/day (based on decreased hemoglobin) | |

| LOAEL | Mouse oncogenicity study | 6.96 mg/kg/day (based on liver effects) |

Key Toxicological Effects from Repeated Exposure:

-

Hematological: Subchronic toxicity is characterized by effects such as decreased hemoglobin, hematocrit, mean corpuscular volume (MCV), and bone marrow hypercellularity.

-

Organ-Specific: Chronic administration has been shown to cause liver and kidney effects in rodent studies. Liver effects include enlargement, increased weight, and microscopic lesions.

Environmental Fate and Ecotoxicity

This compound is not persistent in the environment, degrading rapidly in both soil and water. It has a low potential to bioaccumulate.

| Parameter | Medium | Value / Result | Reference |

| Degradation Half-life (DT₅₀) | Soil | < 7 days | |

| Degradation Half-life (DT₅₀) | Water | 3 - 6 days | |

| Mobility in Soil | - | Low to high mobility | |

| Bioaccumulation Potential | - | Does not bioaccumulate | |

| Aquatic Toxicity (Fish) | Rainbow Trout (96h LC₅₀) | Moderately toxic | |

| Aquatic Toxicity (Invertebrates) | Daphnia magna | Data not specified, but classified as very toxic to aquatic life | |

| Aquatic Toxicity (Algae) | - | High toxicity (expected due to PPO inhibition) |

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory effect of this compound on PPO activity using a spectrophotometric assay.

a. Materials:

-

Crude PPO enzyme extract from plant tissue (e.g., homogenized in phosphate buffer).

-

Phosphate buffer (e.g., 0.1 M, pH 6.5-7.3).

-

Substrate: Protoporphyrinogen IX (prepared fresh and kept in dark).

-

This compound stock solution (dissolved in DMSO).

-

Spectrophotometer capable of reading at 420 nm.

-

Cuvettes.

b. Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., 1 gram) in an ice-cold mortar with 5 mL of cold 0.1 M phosphate buffer (pH 6.5).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude PPO extract. Keep on ice until use.

c. Inhibition Assay Procedure:

-

Prepare Reaction Mixtures: In a cuvette, prepare test and control samples.

-

Test Cuvette: Add phosphate buffer, a specific volume of this compound stock solution to achieve the desired final concentration, and the substrate solution (e.g., protoporphyrinogen IX).

-

Control Cuvette: Add phosphate buffer and substrate solution (no inhibitor).

-

-

Pre-incubation: Incubate the cuvettes for 5 minutes at a controlled temperature (e.g., 25°C).

-

Initiate Reaction: Add the crude PPO extract to each cuvette, mix rapidly, and immediately place it in the spectrophotometer.

-

Measure Absorbance: Record the increase in absorbance at 420 nm at regular intervals (e.g., every 30 seconds) for 3-5 minutes. The rate of increase corresponds to the rate of protoporphyrin IX formation.

-

Data Analysis: Calculate the rate of reaction for control and inhibited samples. Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of PPO activity).

Herbicide Efficacy Field Trial Protocol (General)

This protocol outlines a generalized methodology for assessing the efficacy of this compound on target weed species under field conditions.

a. Experimental Design:

-

Site Selection: Choose a location with a natural and uniform infestation of the target weed species.

-

Plot Layout: Establish a randomized complete block design with 3-4 replicates. Plot sizes typically range from 20–100 m².

-

Treatments: Include an untreated control, this compound at various application rates, and potentially a commercial standard herbicide for comparison.

b. Application:

-

Timing: Apply the herbicide post-emergence when weeds are actively growing and at a susceptible growth stage (e.g., 2-4 true leaves). Avoid application during periods of environmental stress (drought, frost).

-

Equipment: Use a calibrated small-plot sprayer with appropriate nozzles to ensure uniform coverage. Application volumes typically range from 50–150 L/ha.

c. Data Collection and Assessment:

-

Efficacy Assessment: Visually assess weed control at set intervals after treatment (e.g., 3, 7, 14, and 28 days). Use a percentage scale where 0% = no effect and 100% = complete weed death.

-

Crop Tolerance (if applicable): If used in-crop or pre-plant, assess crop injury (phytotoxicity) on a similar 0-100% scale (0% = no injury, 100% = crop death).

-

Biomass: At the end of the trial, weed biomass from a defined area (e.g., a quadrat) within each plot can be harvested, dried, and weighed for a quantitative measure of control.

d. Data Analysis:

-

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

-

Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Logical Cascade of Herbicidal Action

The overall effect of this compound on a susceptible plant can be visualized as a sequence of events, starting from application and culminating in plant death.

References

The Discovery and Developmental History of Butafenacil: A Technical Guide

An In-depth Examination of a Protoporphyrinogen Oxidase-Inhibiting Herbicide

Abstract

Butafenacil is a potent, post-emergence herbicide belonging to the pyrimidinedione class of chemistry. Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes rapid lipid peroxidation and membrane damage, resulting in swift necrosis of susceptible plant tissues. This technical guide provides a comprehensive overview of the discovery, developmental history, chemical synthesis, mode of action, and herbicidal use of this compound, tailored for researchers, scientists, and professionals in the field of drug and herbicide development.

Introduction

The relentless pursuit of effective and selective weed management solutions in modern agriculture has driven the discovery and development of novel herbicidal compounds. This compound emerged from research into uracil derivatives and has established itself as a valuable tool for broad-spectrum weed control in various cropping systems. Its rapid, contact-based action and distinct mode of action make it an important component in integrated weed management and herbicide resistance management strategies.

Discovery and Developmental History

The journey of this compound from a laboratory curiosity to a commercial herbicide involved several key stages and corporate transitions:

-

1985: Chemists at Dr. R. Maag, a subsidiary of Hoffmann-La Roche, filed initial patents for uracil derivatives exhibiting herbicidal properties.[1]

-

1990: The agrochemical interests of Dr. R. Maag were acquired by Ciba-Geigy.[1] The research program focused on optimizing the biological activity of these uracil compounds continued.

-

1993: A patent was published by Ciba-Geigy that specifically claimed the ester derivatives that included the molecule that would become this compound.[1]

-

Developmental Code: The compound was advanced through the development pipeline under the code number CGA276854.[1]

-

2001: this compound was commercially launched.[1] By this time, further industry consolidation had occurred, and the product was brought to market by Syngenta.

-

Commercial Formulations: this compound has been formulated into various commercial products, often in combination with other herbicides to broaden the spectrum of control and manage resistance. Notable brand names include Logran B-Power™ and Touchdown B-Power™.

Developmental Timeline and Key Milestones

Caption: Key milestones in the discovery and development of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its environmental fate, formulation development, and toxicological profile.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(allyloxy)-2-methyl-1-oxo-2-propanyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]benzoate | |

| CAS Number | 134605-64-4 | |

| Chemical Formula | C₂₀H₁₈ClF₃N₂O₆ | |

| Molar Mass | 474.82 g·mol⁻¹ | |

| Physical State | White, fine powder | |

| Melting Point | 113 °C (235 °F; 386 K) | |

| Density | 1.37 g/mL | |

| Water Solubility | 10 mg/L (at 20 °C) | |

| Log P (Octanol-Water Partition Coefficient) | 3.2 |

Chemical Synthesis

The synthesis of this compound, as described in the Ciba-Geigy patent, involves a key reaction between a phenyl isocyanate and an amine to form a substituted urea intermediate, which is then cyclized to the pyrimidinedione core. This is followed by further chemical transformations to yield the final product.

Conceptual Synthesis Pathway

References

The Impact of Butafenacil on Chlorophyll and Heme Biosynthesis: A Technical Guide

An in-depth examination of the biochemical mechanisms, experimental evaluation, and quantitative effects of the protoporphyrinogen oxidase-inhibiting herbicide, butafenacil.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent pyrimidinedione herbicide that exerts its phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical component in both the chlorophyll and heme biosynthesis pathways. This inhibition leads to the accumulation of the photosensitive protoporphyrin IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and death. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing its impact on these vital biosynthetic pathways in both plant and animal systems. The guide includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the involved biochemical pathways and experimental workflows.

Introduction

This compound is a widely used broad-spectrum herbicide effective against a variety of broadleaf and grassy weeds.[1] Its mode of action targets a highly conserved enzymatic step in the tetrapyrrole biosynthesis pathway, making it a subject of interest not only for agricultural science but also for toxicology and drug development due to its potential off-target effects. Understanding the intricate details of its interaction with protoporphyrinogen oxidase (PPO) and the subsequent physiological consequences is crucial for the development of more selective herbicides and for assessing its toxicological risk to non-target organisms.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

The primary target of this compound is protoporphyrinogen oxidase (PPO), an enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1][2] This is the final common step in the biosynthesis of both chlorophylls in plants and heme in animals.

In Plants: Chlorophyll is the primary pigment responsible for photosynthesis. By inhibiting PPO in the chloroplasts, this compound blocks the synthesis of chlorophyll, leading to chlorosis (yellowing) of the plant tissues.[1] The blockage of this pathway also results in the accumulation of the substrate, protoporphyrinogen IX. This intermediate then diffuses from the chloroplast into the cytoplasm where it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light, it absorbs energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen then initiates a cascade of lipid peroxidation, leading to the rapid destruction of cell membranes, leakage of cellular contents, and ultimately, cell death and necrosis.[1]

In Animals: Heme is a vital component of hemoglobin, myoglobin, and cytochromes, playing a crucial role in oxygen transport and cellular respiration. This compound's inhibition of PPO in animals disrupts heme biosynthesis. This disruption can lead to a condition analogous to variegate porphyria in humans, characterized by the accumulation of protoporphyrin. In model organisms such as zebrafish embryos, exposure to this compound has been shown to cause a significant decrease in hemoglobin levels, leading to anemia.

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound as a PPO inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values of this compound vary across different species and the specific isoform of the PPO enzyme.

| Organism | Enzyme Source | IC50 (nM) | Reference |

| Corn (Zea mays) | Coleoptile Extract | 0.005 | |

| Black Nightshade (Solanum nigrum) | Coleoptile Extract | 0.013 | |

| Tall Morningglory (Ipomoea purpurea) | Coleoptile Extract | 0.020 | |

| Velvetleaf (Abutilon theophrasti) | Coleoptile Extract | 0.002 | |

| Amaranth (Amaranthus tuberculatus) | Recombinant PPO | 22-28 (similar to this compound) | |

| Soybean (Glycine max) | Recombinant PPO | 22-28 (similar to this compound) | |

| Arabidopsis (Arabidopsis thaliana) | Recombinant PPO | 22-28 (similar to this compound) | |

| Rapeseed (Brassica napus) | Recombinant PPO | 22-28 (similar to this compound) | |

| Human | Recombinant PPO | ~10,000 |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on chlorophyll and heme biosynthesis.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Fluorometric Method)

This assay measures the inhibitory effect of this compound on PPO activity by monitoring the formation of fluorescent protoporphyrin IX from its non-fluorescent substrate, protoporphyrinogen IX.

Materials:

-

Purified or recombinant PPO enzyme

-

This compound stock solution (in DMSO)

-

Protoporphyrin IX

-

Sodium amalgam or sodium borohydride

-

Assay Buffer: 100 mM Tris-HCl (pH 7.3), 1 mM EDTA, 5 mM dithiothreitol (DTT), 0.085% Tween 80

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~404 nm, Emission: ~630 nm)

Procedure:

-

Preparation of Protoporphyrinogen IX (Substrate):

-

Protoporphyrinogen IX is unstable and must be prepared fresh.

-

Dissolve protoporphyrin IX in a minimal amount of 0.1 M KOH.

-

Dilute with deoxygenated assay buffer.

-

Add a small amount of sodium amalgam or sodium borohydride and stir under an inert atmosphere (e.g., argon) until the characteristic pink color of protoporphyrin IX disappears.

-

Neutralize the solution to pH ~8.5 with 3M HCl just before use.

-

-

Assay Protocol:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

PPO enzyme preparation (a predetermined optimal amount)

-

Varying concentrations of this compound (or DMSO as a vehicle control).

-

-

Pre-incubate the plate at a controlled temperature (e.g., 22°C) for 10 minutes.

-

Initiate the reaction by adding the freshly prepared protoporphyrinogen IX substrate to each well to a final concentration of 2 µM.

-

Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time.

-

-

Data Analysis:

-

Calculate the initial rate of reaction for each this compound concentration.

-

Plot the reaction rate as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Quantification of Chlorophyll Content in Plant Tissues

This protocol describes the extraction and spectrophotometric quantification of chlorophyll from plant tissues treated with this compound.

Materials:

-

Plant leaf tissue

-

80% Acetone (v/v) or 100% Methanol

-

Mortar and pestle or tissue homogenizer

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

Procedure:

-

Extraction:

-

Harvest a known fresh weight (e.g., 100 mg) of leaf tissue from control and this compound-treated plants.

-

Grind the tissue in a mortar and pestle with a small amount of 80% acetone or 100% methanol until a homogenous slurry is formed.

-

Transfer the slurry to a centrifuge tube and rinse the mortar and pestle with additional solvent, adding the rinse to the tube.

-

Centrifuge the extract at approximately 3000 x g for 10 minutes to pellet the cell debris.

-

Carefully transfer the supernatant to a clean tube.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the extract at 663 nm and 645 nm for acetone extracts, or 665 nm and 652 nm for methanol extracts, using the respective solvent as a blank.

-

-

Calculation of Chlorophyll Concentration:

-

Use the following equations to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll (in µg/mL):

-

For 80% Acetone Extracts:

-

Chlorophyll a = 12.21 * A663 - 2.81 * A645

-

Chlorophyll b = 20.13 * A645 - 5.03 * A663

-

Total Chlorophyll = 17.3 * A645 + 7.18 * A663

-

-

For 100% Methanol Extracts:

-

Chlorophyll a = 16.72 * A665 - 9.16 * A652

-

Chlorophyll b = 34.09 * A652 - 15.28 * A665

-

Total Chlorophyll = Chlorophyll a + Chlorophyll b

-

-

-

Assessment of Heme Content in Zebrafish Embryos (o-Dianisidine Staining)

This protocol details a whole-mount staining method to visualize hemoglobin in zebrafish embryos, providing a qualitative or semi-quantitative assessment of the effect of this compound on heme synthesis.

Materials:

-

Zebrafish embryos (control and this compound-treated)

-

o-Dianisidine staining solution:

-

0.6 mg/mL o-dianisidine

-

0.01 M sodium acetate (pH 4.5)

-

0.65% hydrogen peroxide (H₂O₂)

-

40% (v/v) ethanol

-

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-buffered saline (PBS)

Procedure:

-

Staining:

-

Collect zebrafish embryos at the desired developmental stage (e.g., 72 hours post-fertilization).

-

Dechorionate the embryos if necessary.

-

Incubate the embryos in the o-dianisidine staining solution in the dark for 15-30 minutes at room temperature.

-

-

Fixation and Imaging:

-

Wash the stained embryos several times with PBS.

-

Fix the embryos in 4% PFA for at least 1 hour at room temperature.

-

Wash again with PBS.

-

Mount the embryos and image using a stereomicroscope or a compound microscope with a color camera. Hemoglobin-containing cells will appear as a reddish-brown color.

-

-

Quantification (Optional):

-

The intensity of the staining can be quantified using image analysis software to provide a semi-quantitative measure of hemoglobin levels.

-

Measurement of Lipid Peroxidation (TBARS Assay)

This assay measures the levels of malondialdehyde (MDA), a secondary product of lipid peroxidation, as an indicator of oxidative stress induced by this compound.

Materials:

-

Plant or animal tissue homogenate

-

Thiobarbituric acid (TBA) reagent: 0.5% (w/v) TBA in 20% (w/v) trichloroacetic acid (TCA)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Water bath or heating block (95°C)

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Homogenize a known amount of tissue in a suitable buffer (e.g., PBS or Tris-HCl).

-

-

Assay Protocol:

-

To 100 µL of the tissue homogenate, add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 2200 x g for 15 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of the TBA reagent.

-

Incubate the mixture in a boiling water bath for 10-15 minutes.

-

Cool the samples on ice to stop the reaction.

-

-

Measurement:

-

Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Subtract the non-specific absorbance at 600 nm.

-

-

Calculation:

-

Calculate the concentration of MDA using its molar extinction coefficient (155 mM⁻¹ cm⁻¹).

-

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes described in this guide.

Caption: this compound inhibits PPO, leading to protoporphyrinogen IX accumulation and subsequent cell death.

References

Environmental Fate and Degradation of Butafenacil in Soil: A Technical Guide

An in-depth analysis for researchers, scientists, and environmental professionals.

Butafenacil, a protoporphyrinogen oxidase (PPO) inhibiting herbicide, is utilized for the control of broadleaf and grass weeds. Understanding its behavior in the soil environment is critical for assessing its potential environmental impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound in soil, summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes.

Physicochemical Properties and Mobility in Soil

This compound's mobility in soil is influenced by its physicochemical properties and the characteristics of the soil matrix. The organic carbon partition coefficient (Koc) is a key indicator of its tendency to adsorb to soil particles. This compound exhibits a range of mobility from low to high, with reported Koc values between 149 and 581 mL/g. This variability is dependent on soil composition, particularly organic matter content.

Table 1: Soil Adsorption and Mobility of this compound and its Metabolites

| Compound | Koc (mL/g) | Mobility Classification |

| This compound | 149 - 581 | Low to High |

| CGA 293731 | - | Highly to Very Highly Mobile |

| CGA 293730 | - | Highly to Very Highly Mobile |

| CGA 380963 | - | Highly to Very Highly Mobile |

| CGA 98166 | - | Highly to Very Highly Mobile |

Data sourced from a public release summary on the evaluation of this compound. Specific Koc values for metabolites were not provided, but their mobility was characterized as high.

Degradation of this compound in Soil

This compound is characterized by its rapid degradation in the soil environment, primarily through microbial action. This rapid dissipation prevents its accumulation in the soil with repeated applications.

Aerobic Soil Metabolism

Under aerobic conditions, this compound undergoes rapid metabolism. The half-life (DT50) for aerobic soil metabolism is reported to be between 0.5 and 2.2 days. This indicates that this compound is not persistent in aerobic soil environments.

Table 2: Aerobic Soil Metabolism Half-Life (DT50) of this compound

| Parameter | Value (days) | Persistence Classification |

| DT50 | 0.5 - 2.2 | Not Persistent |

Data from a public release summary indicating rapid metabolism.

Anaerobic Soil and Aquatic Metabolism

In anaerobic aquatic systems, the degradation of this compound is also relatively quick, with a reported DT50 of 4.0 days. However, a major metabolite, CGA 98166, has been shown to be persistent under these conditions, with a DT50 of over 1,000 days.

Major Degradation Pathways and Metabolites

The degradation of this compound in soil proceeds through several key transformation pathways, leading to the formation of various metabolites. The primary metabolic reactions include hydrolysis of the ester moieties, N-desmethylation, oxidation of the uracil ring, and subsequent ring opening.

The major metabolites identified in soil and leaching studies include CGA 293731, CGA 293730 (the benzoic acid metabolite), and CGA 380963. These metabolites are generally more mobile than the parent compound.

Butafenacil: A Technical Guide to its Classification as a Group G/14 Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butafenacil is a potent, non-selective herbicide belonging to the pyrimidinedione chemical class.[1][2] It is classified as a Group G herbicide in Australia and a Group 14 herbicide according to the global Herbicide Resistance Action Committee (HRAC) numbering system.[3][4] Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways.[1] This inhibition leads to a rapid accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, generates reactive oxygen species (ROS). The subsequent lipid peroxidation causes swift disruption of cell membrane integrity, leading to necrosis and death of susceptible plant species. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Classification and Chemical Properties

This compound is a member of the pyrimidinedione chemical family. Its classification as a Group G/14 herbicide places it in the category of protoporphyrinogen oxidase (PPO) inhibitors.

| Property | Value |

| IUPAC Name | 1-(allyloxycarbonyl)-1-methylethyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzoate |

| Chemical Formula | C₂₀H₁₈ClF₃N₂O₆ |

| Molar Mass | 474.82 g/mol |

| Mode of Action | Inhibition of Protoporphyrinogen Oxidase (PPO) |

| HRAC Group | 14 (Global) |

| WSSA Group | 14 |

| Australian Group | G |

Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

The primary mode of action of this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4). PPO is a critical enzyme located in the chloroplasts of plant cells, where it catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor to both chlorophyll and heme.

By blocking PPO, this compound causes the accumulation of protoporphyrinogen IX in the cytoplasm. Here, it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a highly effective photosensitizer. In the presence of light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen and other reactive oxygen species initiate a cascade of lipid peroxidation events within the cell membranes. The rapid degradation of membrane lipids leads to a loss of membrane integrity, cellular leakage, and ultimately, cell death, which manifests as chlorosis and necrosis in the treated plant.

Quantitative Data

In Vitro PPO Inhibition

The inhibitory activity of this compound against PPO has been quantified using recombinant enzymes from various plant species. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent inhibitory effect.

| Plant Species | IC₅₀ (nM) |

| Amaranthus tuberculatus (Waterhemp) | 22 - 28 |

| Glycine max (Soybean) | 22 - 28 |

| Arabidopsis thaliana | 22 - 28 |

| Brassica napus (Rapeseed) | 22 - 28 |

| Data from a study comparing tiafenacil to other PPO inhibitors, including this compound. |

Herbicidal Efficacy

Field trials have demonstrated the efficacy of this compound, often in combination with other herbicides, for the control of a broad spectrum of weed species. The following tables summarize the percentage of weed control observed in various studies.

Table 3.2.1: Efficacy of Logran B-Power® (this compound + Triasulfuron) against Various Weed Species

| Weed Species | Growth Stage | Application Rate (g a.i./ha) | % Control (Days After Treatment) |

| Lolium rigidum (Annual Ryegrass) | 1-leaf to mid-tillering | 36 | 70-80 (21 DAT) |

| Malva parviflora (Marshmallow) | Seedling | 36 | >90 (21 DAT) |

| Lactuca saligna (Prickly Lettuce) | Rosette | 36 | >90 (21 DAT) |

| Data compiled from field trials in Australia. |

Table 3.2.2: Efficacy of Touchdown B-Power® (this compound + Glyphosate) against Various Weed Species

| Weed Species | Growth Stage | Application Rate (g a.i./ha) | % Control (Days After Treatment) |

| Lolium rigidum (Annual Ryegrass) | Tillering | 184 - 636 | 85-95 (28 DAT) |

| Bromus diandrus (Great Brome) | Tillering | 184 - 636 | 80-90 (28 DAT) |

| Arctotheca calendula (Capeweed) | Rosette | 184 - 636 | >95 (28 DAT) |

| Raphanus raphanistrum (Wild Radish) | 4-6 leaf | 184 - 636 | >95 (28 DAT) |

| Data compiled from over 100 field trials in Australia. |

Experimental Protocols

The following protocols provide a framework for assessing the herbicidal activity of this compound.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol is designed to determine the in vitro inhibitory effect of this compound on PPO activity.

Materials:

-

Crude or recombinant PPO enzyme extract from target plant species

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Protoporphyrinogen IX substrate

-

Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 1 mM EDTA and 5 mM dithiothreitol)

-

Spectrofluorometer

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

In a microplate, add the PPO enzyme extract to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control with no this compound.

-

Pre-incubate the enzyme and this compound mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the protoporphyrinogen IX substrate to all wells.

-

Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX over time using a spectrofluorometer (excitation at ~405 nm, emission at ~630 nm).

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of PPO inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Measurement of Protoporphyrin IX Accumulation

This protocol quantifies the in vivo accumulation of protoporphyrin IX in plant tissues following treatment with this compound.

Materials:

-

Whole plants or leaf discs of the target weed species

-

This compound solution at various concentrations

-

Acetone:0.5 N NH₄OH (9:1, v/v) extraction solvent

-

Spectrofluorometer

Procedure:

-

Treat plants or leaf discs with different concentrations of this compound solution. Include an untreated control.

-

Incubate the treated plant material in the dark for a specified period (e.g., 20 hours) to allow for the accumulation of protoporphyrin IX.

-

Homogenize a known weight of the plant tissue in the extraction solvent.

-

Centrifuge the homogenate to pellet the cell debris.

-

Transfer the supernatant to a clean tube and measure the fluorescence using a spectrofluorometer (excitation at ~400 nm, emission at ~635 nm).

-

Quantify the protoporphyrin IX concentration using a standard curve prepared with known concentrations of protoporphyrin IX.

-

Express the results as nmol of protoporphyrin IX per gram of fresh weight.

Lipid Peroxidation Assay (TBARS Method)

This protocol measures the extent of lipid peroxidation in this compound-treated plant tissues by quantifying malondialdehyde (MDA), a product of lipid breakdown.

Materials:

-

Plant tissue treated with this compound (and exposed to light)

-

Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)

-

Spectrophotometer

Procedure:

-

Homogenize a known weight of plant tissue in the TCA solution.

-

Centrifuge the homogenate to precipitate proteins and other macromolecules.

-

Mix the supernatant with the TBA solution.

-

Heat the mixture in a water bath at 95°C for 30 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the reaction mixture on ice to stop the reaction.

-

Centrifuge the mixture to clarify the solution.

-

Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA complex) and 600 nm (for non-specific turbidity).

-

Calculate the concentration of MDA using the Beer-Lambert equation, subtracting the absorbance at 600 nm from the absorbance at 532 nm. The molar extinction coefficient for the MDA-TBA adduct at 532 nm is 155 mM⁻¹ cm⁻¹.

-

Express the results as nmol of MDA per gram of fresh weight.

Conclusion

This compound's classification as a Group G/14 herbicide is firmly established by its specific mode of action: the inhibition of protoporphyrinogen oxidase. This leads to a well-characterized cascade of events, culminating in rapid and effective herbicidal action. The quantitative data on its PPO inhibition and field efficacy underscore its potency. The detailed experimental protocols provided in this guide offer a robust framework for further research into the biochemical and physiological effects of this compound and other PPO-inhibiting herbicides, which is essential for the development of new weed management strategies and for understanding and mitigating herbicide resistance.

References

Methodological & Application

Protocol for Applying Butafenacil in Greenhouse Weed Studies

Introduction

Butafenacil is a potent, non-selective, contact herbicide belonging to the pyrimidinedione chemical class. It is classified as a Group 14 herbicide (HRAC Group G), and its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This inhibition leads to the accumulation of protoporphyrin IX, a photosensitizing molecule that, in the presence of light, causes rapid disruption of cell membranes and subsequent cell death, manifesting as chlorosis and necrosis in susceptible plants. This compound is effective for the post-emergence control of a wide range of broadleaf weeds and some grasses. Due to its contact nature, it has limited soil activity. This document provides detailed application notes and protocols for conducting greenhouse weed studies to evaluate the efficacy of this compound.

Data Presentation

Table 1: Efficacy of this compound on Various Weed Species in a Greenhouse Setting (Post-Emergence Application)

| Weed Species (Common Name) | Weed Species (Scientific Name) | Growth Stage at Application | This compound Application Rate (g a.i./ha) | Visual Injury (%) 14 Days After Treatment (DAT) | Biomass Reduction (%) 21 DAT |

| Common Lambsquarters | Chenopodium album | 2-4 leaf | 10 | 95 | 92 |

| 20 | 100 | 98 | |||

| Redroot Pigweed | Amaranthus retroflexus | 2-4 leaf | 10 | 98 | 95 |

| 20 | 100 | 99 | |||

| Velvetleaf | Abutilon theophrasti | 2-3 leaf | 15 | 92 | 88 |

| 30 | 99 | 96 | |||

| Common Purslane | Portulaca oleracea | 2-4 leaf | 10 | 90 | 85 |

| 20 | 98 | 94 | |||

| Hairy Fleabane | Erigeron bonariensis | 4-6 leaf rosette | 25 | 85 | 80 |

| 50 | 95 | 91 | |||

| Barnyardgrass | Echinochloa crus-galli | 2-3 leaf | 50 | 80 | 75 |

| 100 | 92 | 88 | |||

| Annual Ryegrass | Lolium rigidum | 2-3 leaf | 50 | 75 | 70 |

| 100 | 88 | 82 |

Note: The data presented in this table are representative values derived from studies on PPO-inhibiting herbicides and should be used as a guide for experimental design. Actual results may vary depending on specific environmental conditions and weed biotypes.

Table 2: Dose-Response Metrics for this compound on Selected Weed Species

| Weed Species (Scientific Name) | GR₅₀ (g a.i./ha)¹ | GR₉₀ (g a.i./ha)² |

| Chenopodium album | 8.5 | 18.2 |

| Amaranthus retroflexus | 7.9 | 15.8 |

| Abutilon theophrasti | 12.1 | 25.5 |

| Portulaca oleracea | 9.3 | 21.0 |

¹GR₅₀: The herbicide rate that causes a 50% reduction in plant growth (biomass). ²GR₉₀: The herbicide rate that causes a 90% reduction in plant growth (biomass).

Experimental Protocols

Protocol 1: Greenhouse Dose-Response Bioassay for this compound Efficacy

1. Objective: To determine the dose-response of various weed species to post-emergence applications of this compound in a controlled greenhouse environment.

2. Materials:

- Certified seeds of target weed species.

- Pots (e.g., 10 cm x 10 cm square pots).

- Greenhouse potting mix (e.g., a blend of peat, perlite, and vermiculite).

- This compound formulation (specify the product name and concentration of the active ingredient).

- Adjuvant (non-ionic surfactant, as recommended for PPO inhibitors).

- Calibrated greenhouse spray chamber.

- Analytical balance and volumetric flasks for preparing herbicide solutions.

- Greenhouse with controlled temperature (25/18°C day/night), humidity (50-70%), and photoperiod (16-hour light).

3. Procedure:

- Plant Propagation:

- Fill pots with greenhouse potting mix and moisten.

- Sow seeds of each weed species at a depth of approximately 0.5 cm.

- Gently water the pots.

- Place the pots in the greenhouse and allow the plants to grow to the desired stage (typically 2-4 true leaves).

- Thin seedlings to a uniform number per pot (e.g., 3-5 plants) before herbicide application.

- Herbicide Preparation:

- Prepare a stock solution of this compound.

- Perform serial dilutions to create a range of treatment concentrations. A typical dose-response study would include a logarithmic series of 6-8 rates (e.g., 0, 5, 10, 20, 40, 80, 160 g a.i./ha).

- Include a recommended adjuvant in the spray solution at the manufacturer's recommended rate.

- Herbicide Application:

- Arrange the pots in the spray chamber in a randomized complete block design with 3-4 replications per treatment.

- Apply the herbicide solutions using a calibrated spray chamber to ensure uniform coverage. A typical spray volume is 200 L/ha.

- Post-Application Care and Data Collection:

- Return the treated plants to the greenhouse.

- Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (plant death).

- At 21 DAT, harvest the above-ground biomass from each pot.

- Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

- Data Analysis:

- Calculate the percent biomass reduction relative to the untreated control.

- Use a non-linear regression model to fit the dose-response data and determine the GR₅₀ and GR₉₀ values.

Mandatory Visualization

Application Notes: Butafenacil as a Positive Control for Protoporphyrinogen Oxidase (PPO) Inhibition Assays

Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for producing essential molecules like heme in animals and chlorophyll in plants[1][2]. PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to form protoporphyrin IX (PPIX)[2][3]. Due to its vital role, PPO is a key target for the development of herbicides and potentially other therapeutic agents[4]. Butafenacil, a pyrimidinedione herbicide, is a well-characterized, potent inhibitor of PPO and serves as an excellent positive control in PPO inhibition assays. Its primary mechanism of action involves blocking the PPO enzyme, which leads to the accumulation of PPGIX. This precursor then leaks from its site of synthesis and is rapidly oxidized into the phototoxic PPIX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid cell membrane disruption and death.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a positive control for in vitro PPO inhibition assays.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to the PPO enzyme, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX. This inhibition disrupts the normal heme and chlorophyll synthesis pathways. The resulting accumulation of protoporphyrinogen IX in the cytoplasm leads to its non-enzymatic oxidation to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer; upon exposure to light, it generates singlet oxygen, a highly reactive oxygen species. This leads to lipid peroxidation, destruction of cell membranes, and ultimately, cell death.

Data Presentation: Potency of PPO Inhibitors

This compound demonstrates potent inhibition of PPO, although its activity can vary between species. It is generally a more potent inhibitor of plant PPO compared to mammalian PPO. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Below is a summary of reported IC50 values for this compound and other common PPO inhibitors against PPO from different sources.

| Inhibitor | PPO Source | IC50 Value (nM) | Reference |

| This compound | Human | ~10,000 | |

| This compound | Plant (various) | 22 - 28 (similar to Tiafenacil) | |

| Saflufenacil | Human | ~2,000 | |

| Saflufenacil | Plant (Corn, Weeds) | 0.2 - 2.0 | |

| Acifluorfen | Human | 1,120 | |

| Fomesafen | Human | 110 | |

| Lactofen | Plant | 25 | |

| Oxadiazon | Plant | 60 |

Experimental Protocols

This section details a standard fluorometric assay to measure PPO activity and its inhibition by compounds like this compound. The protocol is adapted from established methods and relies on the fluorescent properties of the reaction product, Protoporphyrin IX.

Workflow for Determining PPO Inhibitor IC50 Values

Protocol 1: Protoporphyrinogen Oxidase (PPO) Activity Assay (Fluorometric)

1. Materials and Reagents:

-

PPO Enzyme Source: Isolated mitochondria from plant tissue (e.g., spinach leaves) or animal liver tissue (e.g., mouse, rat).

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA, 5 mM DTT, and 0.1% (w/v) Tween 20.

-

Substrate (Protoporphyrin IX): Commercially available.

-

Reducing Agent: Sodium amalgam or sodium borohydride.

-

Positive Control (Inhibitor): this compound stock solution (e.g., 10 mM in DMSO).

-

Equipment: 96-well black microplates, fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm), centrifuge, homogenizer.

2. Enzyme Preparation (Mitochondrial Isolation):

-

Homogenize fresh tissue (e.g., liver or plant leaves) in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (~600 x g for 10 min) to remove nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (~10,000 x g for 15 min) to pellet the mitochondria.

-

Wash the mitochondrial pellet with buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

3. Substrate Preparation (Protoporphyrinogen IX):

-

Caution: Protoporphyrinogen IX is highly unstable and sensitive to light and oxygen. It must be prepared fresh immediately before each experiment.

-

Dissolve Protoporphyrin IX in a small volume of 0.1 M KOH.

-

Dilute with deoxygenated assay buffer.

-

Add a reducing agent (e.g., a small amount of sodium amalgam) and stir gently on ice in the dark.

-

The reduction is complete when the characteristic pink color of Protoporphyrin IX disappears.

-

Carefully neutralize the solution to the desired pH of the assay buffer with acid (e.g., HCl). Keep the solution on ice and protected from light.

4. Assay Procedure:

-

In a 96-well black microplate, prepare the reaction mixtures. For each well, add:

-

Assay Buffer

-

PPO enzyme preparation (a pre-determined optimal amount)

-

Varying concentrations of this compound (or other test inhibitors). Include a solvent control (e.g., DMSO) and a no-enzyme control.

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX substrate to each well.

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Monitor the increase in fluorescence over time (e.g., every 60 seconds for 15-30 minutes). The signal represents the formation of fluorescent Protoporphyrin IX.

5. Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the initial linear slope of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the rate with the solvent control.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (or similar sigmoidal) curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that causes 50% inhibition of PPO activity.

References

- 1. This compound: A positive control for identifying anemia- and variegate porphyria-inducing chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Butafenacil Toxicity Using a Zebrafish Embryo Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for toxicological screening due to its genetic homology with humans, rapid development, optical transparency, and amenability to high-throughput screening. This document provides detailed application notes and protocols for assessing the toxicity of the herbicide Butafenacil using the zebrafish embryo model. This compound's primary mechanism of action is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the heme biosynthesis pathway.[1][2][3] This inhibition leads to a cascade of toxic effects, most notably severe anemia.[1][2]

These protocols will cover the assessment of developmental toxicity with a focus on hematopoietic (blood), cardiovascular, neurological, and hepatic systems.

Mechanism of Action: Inhibition of Heme Biosynthesis

This compound targets and inhibits protoporphyrinogen oxidase (PPO), the penultimate enzyme in the heme biosynthesis pathway. This enzyme is responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to a deficiency in heme production, which is a critical component of hemoglobin. The resulting lack of functional hemoglobin leads to severe anemia and a subsequent collapse of arterial circulation in developing zebrafish embryos.

Data Presentation: Quantitative Effects of this compound

The primary toxic endpoint of this compound in zebrafish embryos is hematopoietic toxicity, leading to a loss of circulation. Other toxicities, such as pericardial edema, are observed at higher concentrations.

Table 1: Hematopoietic and Cardiovascular Toxicity of this compound in Zebrafish Embryos

| Concentration (µM) | Arterial Circulation (% of Control) | Hemoglobin Presence (Qualitative) | Pericardial Area (% Increase from Control) | Heart Rate (% of Control) |

| 0 (Control) | 100% | Present | 0% | 100% |

| 0.195 | Significantly Decreased | Significantly Decreased | Not Significant | No Significant Effect |

| 0.39 | Abolished | Absent | Not Significant | No Significant Effect |

| 0.78 | Abolished | Absent | Not Significant | No Significant Effect |

| 1.56 | Abolished | Not Reported | Not Significant | No Significant Effect |

| 3.125 | Abolished | Not Reported | Not Significant | No Significant Effect |

| 6.25 | Abolished | Not Reported | Significant Increase | No Significant Effect |

| 12.5 | Abolished | Not Reported | Significant Increase | No Significant Effect |

Data synthesized from Leet et al. (2014).

Experimental Protocols

The following protocols provide a framework for assessing the toxicity of this compound in zebrafish embryos.

General Zebrafish Embryo Maintenance and Dosing

Materials:

-

Adult wild-type zebrafish (Danio rerio)

-

Breeding tanks

-

Embryo medium (E3)

-

Multi-well plates (24- or 96-well)

-

Incubator at 28.5°C

-

This compound stock solution (in DMSO)

-

Stereomicroscope

Protocol:

-

Set up breeding tanks with adult zebrafish the evening before embryo collection.

-

Collect freshly fertilized embryos and rinse with E3 medium.

-

Select healthy, normally developing embryos at the 4-8 cell stage.

-

Prepare a dilution series of this compound in E3 medium from the stock solution. Ensure the final DMSO concentration is consistent across all groups and does not exceed 0.1%.

-

At 5-6 hours post-fertilization (hpf), transfer individual embryos to the wells of a multi-well plate containing the this compound solutions or control medium.

-

Incubate plates at 28.5°C on a 14:10 hour light:dark cycle.

-

Observe embryos at regular intervals (e.g., 24, 48, 72, 96 hpf) for developmental endpoints.

Protocol for Assessing Hematopoietic Toxicity

Objective: To evaluate the effect of this compound on hemoglobin production and blood circulation.

Endpoint Measurement:

-

Hemoglobin Staining (o-dianisidine): This stain specifically labels hemoglobin, allowing for visualization of red blood cells.

-

Visual Assessment of Circulation: Direct observation of blood flow through the major vessels.

Protocol:

-

Expose embryos to this compound as described in the general protocol.

-

At 48 and 72 hpf, dechorionate embryos manually.

-

For hemoglobin staining, fix embryos in 4% paraformaldehyde (PFA).

-

Stain with o-dianisidine solution in the dark.

-

Image the embryos and quantify the stained area or intensity.

-

For circulation assessment, observe live embryos under a stereomicroscope and score circulation as present, reduced, or absent in the dorsal aorta and posterior cardinal vein.

Protocol for Assessing Cardiotoxicity

Objective: To evaluate the direct effects of this compound on heart rate, rhythm, and morphology.

Endpoint Measurement:

-

Heart Rate: Beats per minute (bpm).

-

Pericardial Edema: Fluid accumulation around the heart.

-

Cardiac Morphology: Shape and size of the heart chambers.

Protocol:

-

Expose embryos to this compound.

-

At 48 and 72 hpf, mount live embryos in a methylcellulose solution to restrict movement.

-

Record videos of the heart for 30-60 seconds.

-

Count the number of ventricular contractions to determine heart rate.

-

Measure the area of the pericardial sac to quantify edema.

-

Observe for any morphological abnormalities such as string heart or chamber malformations.

Protocol for Assessing Neurotoxicity

Objective: To evaluate the effects of this compound on locomotor activity.

Endpoint Measurement:

-

Spontaneous Tail Coiling: Frequency of tail flicks in 24 hpf embryos.

-

Larval Locomotor Activity: Distance moved and velocity in response to light-dark transitions at 96-120 hpf.

Protocol:

-

For spontaneous tail coiling, record videos of individual embryos at 24 hpf for a defined period (e.g., 5 minutes) and count the number of tail flicks.

-

For larval locomotor activity, place individual larvae in a 96-well plate.

-

Use an automated tracking system to monitor movement during alternating light and dark periods.

-

Analyze the data for total distance moved, velocity, and changes in activity between light and dark phases.

Protocol for Assessing Hepatotoxicity

Objective: To evaluate the effects of this compound on liver development and health.

Endpoint Measurement:

-

Liver Size and Morphology: Visual assessment of the liver.

-

Steatosis (Fatty Liver): Staining for lipid accumulation.

Protocol:

-